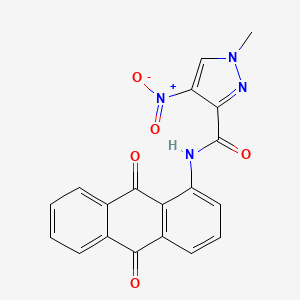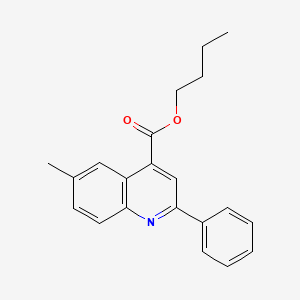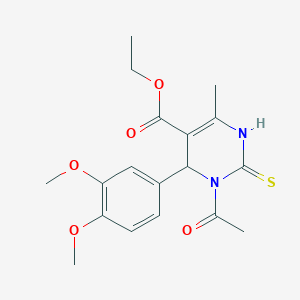![molecular formula C21H20Cl2N6O B11621093 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea](/img/structure/B11621093.png)
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, dimethylpyrimidinyl, and methylphenyl groups. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Urea Derivative: This step involves the reaction of 3,4-dichloroaniline with an isocyanate derivative to form the urea backbone.
Condensation Reaction: The urea derivative is then subjected to a condensation reaction with 4,6-dimethylpyrimidin-2-amine and 2-methylaniline under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-chlorophenyl)amino]methylidene}urea
- 1-(3,4-Dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}urea
Comparison: Compared to similar compounds, 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, for example, may enhance its interaction with certain biological targets compared to other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H20Cl2N6O |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methylphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O/c1-12-6-4-5-7-18(12)27-20(28-19-24-13(2)10-14(3)25-19)29-21(30)26-15-8-9-16(22)17(23)11-15/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
Clé InChI |
OVZQPZXYUJYFEX-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)
![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11621036.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
![2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621058.png)
![(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)
![Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621065.png)
![2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole](/img/structure/B11621075.png)
![N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11621078.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11621089.png)


